CID 168012717
Description
Exiproben sodium (C₁₆H₂₃NaO₅, molecular weight: 318.3448 g/mol, CAS: 3478-44-2) is a biochemical compound primarily utilized in industrial and scientific research settings. Storage recommendations specify short-term preservation at 0–4°C and long-term storage at –20°C in dark, dry conditions to maintain stability .
Properties
CAS No. |
3478-44-2 |
|---|---|
Molecular Formula |
C16H24NaO5 |
Molecular Weight |
319.35 g/mol |
IUPAC Name |
sodium;2-(3-hexoxy-2-hydroxypropoxy)benzoate |
InChI |
InChI=1S/C16H24O5.Na/c1-2-3-4-7-10-20-11-13(17)12-21-15-9-6-5-8-14(15)16(18)19;/h5-6,8-9,13,17H,2-4,7,10-12H2,1H3,(H,18,19); |
InChI Key |
MSQVXPYGLOCTMD-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCOCC(COC1=CC=CC=C1C(=O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCOCC(COC1=CC=CC=C1C(=O)[O-])O.[Na+] |
Appearance |
Solid powder |
Other CAS No. |
3478-44-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Exiproben sodium salt; DCH 21; DCH-21; DCH21. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: C₁₆H₂₄O₅ Derivatives
Exiproben sodium belongs to a class of compounds with the molecular formula C₁₆H₂₄O₅. Key structural analogues include:
Key Findings :
- Patent vs. Literature Activity: Exiproben sodium exhibits high patent activity (144 patents) but lacks peer-reviewed studies, whereas Graphinone combines substantial patents (502) with extensive literature (43 articles), reflecting its dual industrial and academic relevance .
- Functional Differences: Exiproben sodium is restricted to non-medical applications, while Graphinone is implicated in drug development and advanced materials, suggesting divergent regulatory and commercial pathways .
Functional Analogues: Sodium-Based Compounds
Exiproben sodium shares functional similarities with other sodium salts used in biochemical applications. A notable example is Enoxaparin sodium, a low-molecular-weight heparin used clinically as an anticoagulant.
Key Findings :
- Medical vs. Industrial Utility: Enoxaparin sodium’s clinical applications contrast sharply with Exiproben sodium’s exclusion from medical use, underscoring regulatory and safety distinctions .
- Stability Requirements: Exiproben sodium requires stringent cold storage, whereas Enoxaparin sodium is stable at ambient temperatures, reflecting differences in chemical reactivity and degradation profiles .
Research and Development Insights
Patent Landscape
Exiproben sodium’s 144 patents focus on synthesis optimization and niche industrial processes, such as nutrient leaching studies in agriculture . In contrast, Graphinone’s 502 patents span drug formulations and polymer technologies, demonstrating broader applicability .
Gaps in Literature
Despite its patent prominence, Exiproben sodium lacks peer-reviewed studies, raising questions about mechanistic details and long-term safety in industrial settings. Conversely, Graphinone’s 43 publications provide robust data on pharmacokinetics and material properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
